Cas no 1195065-06-5 ((1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride)

(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride structure
1195065-06-5 structure
Product name:(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
CAS No:1195065-06-5
MF:C8H18Cl2N2
Molecular Weight:213.147920131683
CID:5984318
PubChem ID:67389593

(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride 化学的及び物理的性質

名前と識別子

    • (1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
    • (1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
    • CRJMUPUESUOYEQ-FOMWZSOGSA-N
    • EN300-6745141
    • SCHEMBL2390030
    • 1195065-06-5
    • インチ: 1S/C8H16N2.2ClH/c1-6(2)10-5-7-3-8(10)4-9-7;;/h6-9H,3-5H2,1-2H3;2*1H/t7-,8-;;/m0../s1
    • InChIKey: CRJMUPUESUOYEQ-FOMWZSOGSA-N
    • SMILES: Cl.Cl.N1(C(C)C)C[C@@H]2C[C@H]1CN2

計算された属性

  • 精确分子量: 212.0847040g/mol
  • 同位素质量: 212.0847040g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 133
  • 共价键单元数量: 3
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 15.3Ų

(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6745141-0.05g
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
1195065-06-5 95.0%
0.05g
$149.0 2025-03-13
Enamine
EN300-6745141-0.25g
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
1195065-06-5 95.0%
0.25g
$315.0 2025-03-13
Enamine
EN300-6745141-0.1g
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
1195065-06-5 95.0%
0.1g
$221.0 2025-03-13
Enamine
EN300-6745141-10.0g
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
1195065-06-5 95.0%
10.0g
$2762.0 2025-03-13
Enamine
EN300-6745141-1.0g
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
1195065-06-5 95.0%
1.0g
$642.0 2025-03-13
Enamine
EN300-6745141-5.0g
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
1195065-06-5 95.0%
5.0g
$1862.0 2025-03-13
Enamine
EN300-6745141-2.5g
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
1195065-06-5 95.0%
2.5g
$1260.0 2025-03-13
Enamine
EN300-6745141-0.5g
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
1195065-06-5 95.0%
0.5g
$501.0 2025-03-13

(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride 関連文献

(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochlorideに関する追加情報

Comprehensive Overview of (1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride (CAS No. 1195065-06-5)

(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride (CAS No. 1195065-06-5) is a chiral bicyclic compound with significant potential in pharmaceutical and chemical research. This compound belongs to the class of diazabicycloheptanes, which are known for their unique structural properties and applications in drug discovery. The isopropyl substitution at the 2-position and the dihydrochloride salt form enhance its stability and solubility, making it a valuable intermediate in synthetic chemistry.

The molecular structure of (1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride features a rigid bicyclo[2.2.1]heptane framework, which is often exploited in the design of bioactive molecules. Researchers are particularly interested in its stereochemistry, as the (1S,4S) configuration can influence binding affinity and selectivity in target interactions. This compound has garnered attention in the context of central nervous system (CNS) drug development, where its scaffold mimics natural alkaloids and neurotransmitters.

In recent years, the demand for chiral building blocks like (1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has surged due to their role in asymmetric synthesis. The pharmaceutical industry prioritizes such compounds for their ability to produce enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects. This aligns with the growing trend toward precision medicine and personalized therapies.

From a synthetic perspective, the preparation of (1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride involves multi-step organic transformations, including cyclization and resolution techniques to achieve the desired stereochemistry. Its dihydrochloride form is preferred for handling and storage, as it offers better crystallinity and hygroscopic stability compared to the free base. These properties are critical for industrial-scale manufacturing and regulatory compliance.

The compound's relevance extends to catalysis and ligand design, where its nitrogen-rich structure can coordinate with metals to form complexes. Such applications are explored in green chemistry initiatives, aiming to reduce waste and improve reaction efficiency. Additionally, its potential as a pharmacophore in kinase inhibitors and GPCR modulators is under investigation, reflecting the broader interest in targeted drug discovery.

Analytical characterization of (1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride typically employs techniques like HPLC, NMR, and mass spectrometry to confirm purity and stereochemical integrity. These methods are essential for quality control, especially when the compound is used in preclinical studies. Researchers also leverage computational tools, such as molecular docking, to predict its interactions with biological targets.

As the scientific community continues to explore novel chemical entities, compounds like (1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride remain at the forefront of innovation. Their versatility and structural complexity make them indispensable in addressing unmet medical needs and advancing sustainable chemistry practices. Future research may uncover additional applications in bioconjugation or prodrug development, further expanding its utility.

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